1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile
Overview
Description
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile, also known as 1-Mesitylmethylpyrrole-2-carbonitrile or 1-Mesitylmethyl-2-pyrrolecarbonitrile, is an organic compound with a molecular formula of C11H12N2. It is a colorless solid that is insoluble in water and has a melting point of 128-129°C. This compound is used in various scientific research applications, such as in the synthesis of novel organic compounds and as a starting material for the production of therapeutic agents.
Scientific Research Applications
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile is used in various scientific research applications. It is used as a starting material for the synthesis of novel organic compounds, such as heterocyclic compounds, which are used in various biomedical research applications. It is also used as a building block for the synthesis of therapeutic agents, such as antifungal agents and antibiotics. Additionally, 1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile is used in the synthesis of polymers, which are used in various industrial applications.
Mechanism Of Action
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile is an organic compound that acts as a proton donor. It is capable of donating a proton to an acceptor molecule, such as an enzyme, which can then facilitate a chemical reaction. Additionally, 1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile can act as an electron donor, donating electrons to acceptor molecules, such as proteins, which can then facilitate a chemical reaction.
Biochemical And Physiological Effects
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile has not been studied in detail for its biochemical and physiological effects. However, it is believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it is believed to have antioxidant and anti-cancer properties, although further research is needed to confirm these effects.
Advantages And Limitations For Lab Experiments
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile has several advantages for use in laboratory experiments. It is a colorless solid that is insoluble in water, making it easy to handle and store. Additionally, it is relatively stable and can be used in a variety of synthetic reactions. However, it is a relatively expensive compound and is not widely available, which can limit its use in some experiments.
Future Directions
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile has many potential future applications in scientific research. Further research could be conducted to explore its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential antioxidant and anti-cancer properties. Additionally, further research could be conducted to explore its potential use in the synthesis of novel organic compounds and therapeutic agents. Finally, further research could be conducted to explore its potential use in the synthesis of polymers for industrial applications.
properties
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-7-12(2)15(13(3)8-11)10-17-6-4-5-14(17)9-16/h4-8H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFFJTVTOJYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C=CC=C2C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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